molecular formula C10H7ClN2O2 B074608 4-Chloro-2-methyl-6-nitroquinoline CAS No. 1207-81-4

4-Chloro-2-methyl-6-nitroquinoline

Cat. No. B074608
CAS RN: 1207-81-4
M. Wt: 222.63 g/mol
InChI Key: JLGPAZQKQYSOTR-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-nitroquinoline (4-C2MQ) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of biochemical and physiological effects, and is also useful in laboratory experiments. In

Scientific Research Applications

  • Synthesis of Quinoline Derivatives : 4-Chloro-2-methyl-6-nitroquinoline has been used in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which is achieved through cyclization, nitrification, and chlorination processes. This method is suitable for large-scale studies and yields a high product conversion rate of up to 85% (Zhao, Lei, & Guo, 2017).

  • Potential in Prodrug Systems : Novel 2-aryl-5-nitroquinolines, synthesized as potential prodrug systems for bioreductive activation, have also been derived from this compound. These compounds are of interest in the development of fluorescent model drugs and their fragmentation upon reduction of the nitro group (Couch, Burke, Knox, & Moody, 2008).

  • Creation of Heterocyclic Quinolines : Research has focused on using this compound as a precursor for synthesizing heterocyclic quinolines. The nitro group in these compounds plays various roles in the cyclization processes, leading to the creation of compounds with potential chemotherapeutic value (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).

  • Quinoline Proton Sponges : A study reported the synthesis of quinoline proton sponges, utilizing 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines. These compounds undergo reactions like aminodehalogenation and nucleophilic substitution, leading to the formation of new quinoline derivatives (Dyablo et al., 2015).

Safety and Hazards

The safety information available indicates that “4-Chloro-2-methyl-6-nitroquinoline” is an irritant . Further safety and hazard details should be obtained from the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-chloro-2-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGPAZQKQYSOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408174
Record name 4-Chloro-2-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207-81-4
Record name 4-Chloro-2-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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